molecular formula C14H16N2S B12573711 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine CAS No. 283604-98-8

4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine

Cat. No.: B12573711
CAS No.: 283604-98-8
M. Wt: 244.36 g/mol
InChI Key: USCXZRDXDMMCPJ-UHFFFAOYSA-N
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Description

4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methyl-3-phenylcyclobutanone with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine include other thiazole derivatives such as:

Properties

CAS No.

283604-98-8

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H16N2S/c1-14(11-5-3-2-4-6-11)7-10(8-14)12-9-17-13(15)16-12/h2-6,9-10H,7-8H2,1H3,(H2,15,16)

InChI Key

USCXZRDXDMMCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=CSC(=N2)N)C3=CC=CC=C3

Origin of Product

United States

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